molecular formula C12H16BrN3O7 B8381664 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl bromide

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl bromide

Cat. No.: B8381664
M. Wt: 394.18 g/mol
InChI Key: MSEDCODCCLBQJH-ZIQFBCGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl bromide is a useful research compound. Its molecular formula is C12H16BrN3O7 and its molecular weight is 394.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrN3O7

Molecular Weight

394.18 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate

InChI

InChI=1S/C12H16BrN3O7/c1-5(17)20-4-8-10(21-6(2)18)11(22-7(3)19)9(15-16-14)12(13)23-8/h8-12H,4H2,1-3H3/t8-,9-,10+,11-,12+/m1/s1

InChI Key

MSEDCODCCLBQJH-ZIQFBCGOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC(=O)OCC1OC(Br)C(N=[N+]=[N-])C(OC(C)=O)C1OC(C)=O

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